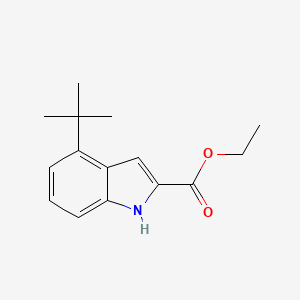
ethyl 4-tert-butyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-tert-butyl-1H-indole-2-carboxylate is an organic compound belonging to the indole family, characterized by the presence of an indole ring substituted with an ethyl ester group at the 2-position and a tert-butyl group at the 4-position. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Fischer Indole Synthesis: : This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles. For ethyl 4-tert-butyl-1H-indole-2-carboxylate, the starting materials would include a suitable ketone or aldehyde with the desired substituents.
-
Palladium-Catalyzed Cross-Coupling: : This method can be used to introduce the tert-butyl group at the 4-position of the indole ring. The reaction typically involves a palladium catalyst, a base, and a tert-butyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other scalable synthetic routes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Ethyl 4-tert-butyl-1H-indole-2-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding indole-2-carboxylic acids.
-
Reduction: : Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
-
Substitution: : The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens in the presence of a catalyst.
Major Products
Oxidation: Indole-2-carboxylic acids.
Reduction: Indole-2-carbinols.
Substitution: Nitro, sulfonyl, or halogenated indole derivatives.
Scientific Research Applications
Ethyl 4-tert-butyl-1H-indole-2-carboxylate has several applications in scientific research:
-
Medicinal Chemistry: : It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory disorders.
-
Biological Studies: : Used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
-
Material Science: : Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
-
Agricultural Chemistry: : Utilized in the synthesis of agrochemicals, including herbicides and insecticides.
Mechanism of Action
The mechanism of action of ethyl 4-tert-butyl-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The indole ring structure allows it to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Ethyl 4-tert-butyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
-
Ethyl 2-phenylindole-3-carboxylate: : Similar in structure but with a phenyl group instead of a tert-butyl group, leading to different biological activities.
-
Mthis compound: : Similar but with a methyl ester group, which may affect its reactivity and biological properties.
-
Indole-3-acetic acid: : A naturally occurring plant hormone with a carboxyl group at the 3-position, used in plant growth studies.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
ethyl 4-tert-butyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C15H19NO2/c1-5-18-14(17)13-9-10-11(15(2,3)4)7-6-8-12(10)16-13/h6-9,16H,5H2,1-4H3 |
InChI Key |
CNESCWYLVQIFDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2N1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















